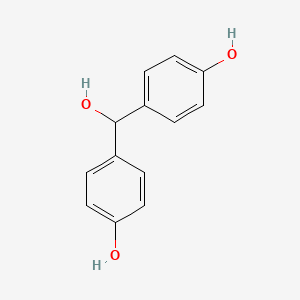

Bis(4-hydroxyphenyl)methanol

Description

Contextualization within the Diaryl- and Triphenylmethane (B1682552) Compound Class

Bis(4-hydroxyphenyl)methanol belongs to the broad class of diarylmethane compounds. researchgate.netwiley.com This classification is based on its core structure, which features a single methane (B114726) carbon atom bonded to two aromatic (phenyl) rings. researchgate.netwiley.com The diaryl- and the related triphenylmethane compounds form the foundational skeletons for many synthetic dyes and are recognized for their diverse applications in materials science and medicinal chemistry. nih.govebi.ac.ukgoogle.com The presence of the hydroxyl groups on the phenyl rings and the methanol (B129727) functional group at the central carbon distinguishes this compound and imparts it with specific chemical reactivity and potential for further functionalization.

The general structure of diarylmethanes consists of two phenyl groups attached to a central methane. The triphenylmethane structure, as the name suggests, involves three phenyl rings attached to a central carbon. nih.govebi.ac.uk These compounds are often precursors to vibrant dyes, many of which are used as pH indicators or fluorescent tracers. ebi.ac.uk

Historical Trajectories and Evolution of Research on Related Phenolic Alcohols

The study of phenolic compounds has a rich history, dating back to the extraction of phenol (B47542) from coal tar in the 19th century. wikipedia.org Phenol, with its simple structure of a hydroxyl group attached to a benzene (B151609) ring, was initially recognized for its antiseptic properties. newworldencyclopedia.org The early 20th century saw groundbreaking work by Leo Baekeland on the synthesis of polymers from phenol and formaldehyde, leading to the commercialization of Bakelite, the first synthetic plastic. researchgate.net This pioneering research into phenolic resins laid the groundwork for the extensive investigation of more complex phenolic alcohols.

Research into phenolic alcohols, which are characterized by a hydroxyl group attached to a carbon that is itself bonded to a phenyl ring, has evolved significantly. These compounds are recognized as important secondary metabolites in plants and play crucial roles in plant growth and defense. nih.gov The exploration of polyisoprenoid alcohols, or terpenols, began with the discovery of solanesol (B192409) in tobacco leaves in 1956. gerli.com The study of phenolic acids and their biosynthesis from cinnamic acid has further expanded our understanding of this diverse class of molecules. nih.gov This historical context of investigating simple phenols and their polymeric derivatives has paved the way for the more recent focus on specific and functionalized phenolic alcohols like this compound.

Current Research Frontiers and Unaddressed Challenges Pertaining to the Chemical Compound

Current research on this compound is exploring its potential in several advanced areas. One significant frontier is its role as a key metabolite in the biodegradation of bisphenol F (BPF), an industrial chemical. nih.govnih.gov Studies have shown that certain bacteria can hydroxylate the bridging carbon of BPF to form this compound as an initial step in its breakdown pathway. nih.govnih.gov Understanding this metabolic process is crucial for developing bioremediation strategies for bisphenol contaminants.

Another exciting area of research involves using the this compound scaffold to design and synthesize novel functional molecules. For instance, it has been investigated as a versatile scaffold for creating subtype-selective estrogen receptor (ER) modulators. nih.govrsc.orgresearchgate.net However, a significant challenge is the inherent instability of some this compound derivatives, which can readily eliminate water to form electrophilic quinone methides. nih.gov To overcome this, researchers are developing more stable isosteres, such as bis(4-hydroxyphenyl)silanols, which mimic the structure of this compound but offer greater stability for biological applications. nih.govresearchgate.net These silanol-based analogues have shown promise as ER modulators with unique selectivity profiles. nih.govresearchgate.net

Further research is also focused on the synthesis and characterization of related bis(hydroxyphenyl)methane derivatives for applications in polymer chemistry and as precursors for other complex molecules. researchgate.netossila.comacs.org The development of efficient synthetic routes and a deeper understanding of the structure-activity relationships of these compounds remain active areas of investigation.

Structure

3D Structure

Properties

IUPAC Name |

4-[hydroxy-(4-hydroxyphenyl)methyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,13-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIDJXBNFIKRPHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Bis 4 Hydroxyphenyl Methanol and Its Analogues

Catalytic Approaches to Phenolic Condensation Reactions

The condensation of phenols with formaldehyde is a fundamental route to bis(hydroxyphenyl)alkanes. Modern research focuses on the development of advanced catalytic systems to control the reaction's regioselectivity and minimize byproduct formation.

Mechanistic Investigations of Acid-Catalyzed Syntheses (e.g., Phosphoric Acid Systems)

Acid-catalyzed condensation of phenol (B47542) and formaldehyde is a well-established method for producing bisphenol compounds. The mechanism, often employing acids like phosphoric acid or oxalic acid, initiates with the protonation of the formaldehyde's carbonyl oxygen. stackexchange.comchempedia.info This activation renders the formaldehyde a potent electrophile. stackexchange.com The electron-rich phenol ring then acts as a nucleophile, attacking the electrophilic carbon of the protonated formaldehyde. This electrophilic substitution predominantly occurs at the ortho and para positions of the phenol due to the directing effects of the hydroxyl group. The reaction proceeds through the formation of hydroxymethylphenol intermediates. Subsequent reaction of these intermediates with another phenol molecule, followed by dehydration, leads to the formation of a methylene (B1212753) bridge connecting the two phenolic rings, yielding compounds like bis(4-hydroxyphenyl)methane (Bisphenol F). sigmaaldrich.commdpi.com The formation of bis(4-hydroxyphenyl)methanol occurs as an intermediate in this process before complete dehydration. The choice of acid catalyst and reaction conditions is crucial for controlling the relative rates of hydroxymethylation and subsequent condensation, thereby influencing the final product distribution.

Development and Optimization of Base-Catalyzed Synthetic Routes

Base-catalyzed routes offer an alternative mechanistic pathway for the synthesis of bis(hydroxyphenyl)methanes. In this approach, the base facilitates the deprotonation of phenol to generate a phenoxide ion. stackexchange.com The phenoxide ion is a more potent nucleophile than neutral phenol, readily attacking the carbonyl carbon of formaldehyde in a manner analogous to an aldol addition. stackexchange.com Quantum chemistry studies have shown that the condensation reaction involves two main steps: the formation of a quinone methide intermediate from the hydroxymethylphenol, followed by a Michael addition between the quinone methide and a phenoxide anion. mdpi.com The formation of the quinone methide is considered the rate-determining step. mdpi.com The concentration and strength of the alkaline catalyst (pH) can influence the reaction pathways and the types of intermediates formed, such as neutral quinone methides or quinone methide anions. mdpi.com Optimization of these routes involves careful control of parameters like the phenol-to-formaldehyde molar ratio, temperature, and catalyst concentration to maximize the yield of the desired isomers and minimize the formation of complex polymeric resins known as resols. youtube.com

Exploration of Heterogeneous Catalytic Systems and Ionic Liquids

To overcome the challenges associated with homogeneous catalysts, such as corrosion and difficulty in separation, research has shifted towards heterogeneous systems and ionic liquids.

Heterogeneous Catalysts: Solid acid catalysts, including cation-exchange resins and acidic zeolites, have been extensively studied for bisphenol synthesis. mdpi.comcollectionscanada.gc.ca These materials offer significant advantages, such as minimal corrosion, straightforward recovery and regeneration of the catalyst, and the potential for continuous flow processes. collectionscanada.gc.ca Zeolites, with their well-defined pore structures, can offer shape selectivity, potentially favoring the formation of the less sterically hindered 4,4'-isomer (p,p'-isomer) over other isomers. collectionscanada.gc.ca The catalytic activity in these systems is often dependent on factors like moderate acidity and specific surface area. lookchem.com

Ionic Liquids (ILs): Ionic liquids are valued as green solvents and catalysts due to their low vapor pressure and tunable properties. rsc.org For bisphenol synthesis, functionalized ILs containing sulfonic acid groups (–SO3H) can act as effective acidic catalysts. rsc.orgrsc.org A significant advancement is the development of bifunctional ionic liquids (BFILs) that incorporate both an acidic group (like –SO3H) and a co-catalytic group (like a sulfhydryl –SH group) into their structure. rsc.orgrsc.org This design mimics the synergistic effect of acid and thiol co-catalysts used in traditional systems, enhancing reaction rates and selectivity in a recyclable medium. rsc.org The catalytic efficiency of ILs can be influenced by the structure of both the cation and the anion. researchgate.net

| Catalyst Type | Example(s) | Key Advantages | Key Challenges |

|---|---|---|---|

| Homogeneous Acid | Phosphoric Acid, Oxalic Acid, HCl | High activity, well-understood mechanism | Corrosion, difficult to separate/recycle, waste generation collectionscanada.gc.ca |

| Homogeneous Base | NaOH, KOH | Different reaction pathway (quinone methide) | Formation of complex resol polymers, difficult product separation |

| Heterogeneous Acid | Zeolites, Cation-Exchange Resins | Easy separation and reuse, minimal corrosion, potential for shape selectivity mdpi.comcollectionscanada.gc.ca | Lower activity requiring higher temperatures or longer reaction times collectionscanada.gc.ca |

| Ionic Liquids | Sulfonic acid-functionalized ILs, Bifunctional ILs | Recyclable, low volatility, tunable properties, potential for dual catalytic roles rsc.orgrsc.org | Higher cost, potential viscosity issues |

Reduction-Based Synthesis from Carbonyl Precursors

An alternative and highly effective strategy for synthesizing this compound involves the selective reduction of its corresponding ketone precursor, 4,4′-dihydroxybenzophenone. This approach is particularly valuable for producing high-purity alcohol.

Reduction of 4,4′-Dihydroxybenzophenone and Related Ketones

The reduction of the carbonyl group in 4,4′-dihydroxybenzophenone to a secondary alcohol yields this compound. While classic reducing agents can be used, advanced methodologies focus on catalytic hydrogenation for its efficiency and atom economy. A significant challenge in the hydrogenation of benzophenones is preventing over-reduction to the corresponding diphenylmethane. acs.org

To achieve high selectivity for the desired benzhydrol product, specialized catalyst systems have been developed. Ruthenium-based complexes have proven particularly effective. For instance, a precatalyst system of trans-RuCl₂[P(C₆H₄-4-CH₃)₃]₂(NH₂CH₂CH₂NH₂) in 2-propanol with potassium tert-butoxide (t-C₄H₉OK) as a base can hydrogenate a variety of benzophenone derivatives to their respective benzhydrols in nearly quantitative yields with no detectable over-reduction. acs.orgcmu.edu This reaction proceeds smoothly under relatively mild conditions (e.g., 8 atm H₂ at 23–35 °C) and can be performed with high substrate-to-catalyst ratios (up to 20,000), demonstrating its industrial applicability. acs.orgcmu.edu

| Substrate (Benzophenone Derivative) | Catalyst System | Yield (%) | Reference |

|---|---|---|---|

| Benzophenone | trans-RuCl₂[P(C₆H₄-4-CH₃)₃]₂(en) / t-C₄H₉OK | ~100 | acs.org |

| 4-Methylbenzophenone | trans-RuCl₂[P(C₆H₄-4-CH₃)₃]₂(en) / t-C₄H₉OK | 99 | acs.org |

| 4,4'-Dichlorobenzophenone | trans-RuCl₂[P(C₆H₄-4-CH₃)₃]₂(en) / t-C₄H₉OK | 99 | acs.org |

| 4,4'-Dimethoxybenzophenone | trans-RuCl₂[P(C₆H₄-4-CH₃)₃]₂(en) / t-C₄H₉OK | 99 | acs.org |

Data adapted from studies on benzophenone derivatives, demonstrating the efficacy of the catalytic system for the reduction of the carbonyl group central to the synthesis of this compound.

Stereochemical Control in Chiral Alcohol Formation

When the two phenyl rings of the benzophenone precursor are not identically substituted, the resulting alcohol is chiral. The asymmetric reduction of such prochiral ketones is a powerful tool for producing enantiomerically enriched chiral diarylmethanols. This stereochemical control is achieved using chiral transition-metal catalysts.

Pioneering work in this area includes the use of ruthenium catalysts complexed with chiral diphosphine ligands (e.g., BINAP) and chiral diamines. acs.orgcmu.edu These systems can effect asymmetric hydrogenation with high enantioselectivity, particularly for ortho-substituted benzophenones. acs.orgcmu.edu More recently, iridium catalysts paired with f-phamidol-based tetradentate phosphine ligands have been developed for the highly enantioselective hydrogenation of benzophenones, delivering chiral benzhydrols in nearly quantitative yields and with excellent enantiomeric excess (ee) values, often exceeding 99%. acs.org

Asymmetric transfer hydrogenation offers another efficient method. Bifunctional ruthenium complexes, where a chiral diamine ligand is tethered to an η⁶-arene, have been shown to catalyze the transfer hydrogenation of unsymmetrical benzophenones with excellent enantioselectivities. thieme-connect.com These catalysts precisely recognize different electronic and steric environments of the two aryl groups, ensuring high stereochemical control. thieme-connect.com

| Substrate | Catalyst Type | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| o-Bromobenzophenone | Iridium | f-Phamidol-based | >99 | >99 | acs.org |

| 2-Methylbenzophenone | Ruthenium | (S,S)-XylBINAP/DAIPEN | 99 | 93 (S) | cmu.edu |

| 2-Chlorobenzophenone | Ruthenium | (S,S)-XylBINAP/DAIPEN | 99 | 97 (S) | cmu.edu |

| Various Unsymmetrical Benzophenones | Ruthenium | Oxo-tethered diamine-arene | High | up to >99 | thieme-connect.com |

Novel Synthetic Pathway Development and Exploration of Green Chemistry Principles

The traditional synthesis of bis(hydroxyphenyl)methanes has often relied on strong mineral acids like hydrochloric acid and sulfuric acid as catalysts. google.com However, these methods present several environmental and practical disadvantages. google.com Hydrochloric acid is volatile and corrosive, and its use can lead to the formation of chlorinated by-products. google.com Sulfuric acid catalysis can result in sulfonated products and significant discoloration, making product separation difficult. google.com

In a move towards greener and more efficient chemistry, an improved process utilizing phosphoric acid has been developed. google.com This method offers several advantages, including improved product color and high yields. google.com A key feature of this process is the low solubility of phosphoric acid in the phenol phase (and vice versa), which, contrary to expectations, does not hinder the reaction rate but significantly simplifies product separation and catalyst recycling. google.com The reaction is typically carried out in a two-phase mixture at temperatures between 20°C and 60°C. google.com Formaldehyde, another key reactant, is conveniently supplied as formalin solutions (37-50 weight percent), though other sources like paraformaldehyde or trioxane can also be used. google.com

Further innovation in this area includes the exploration of advanced catalytic systems. For instance, bifunctional ionic liquids (BFILs) containing both sulfonic acid (–SO₃H) and sulfhydryl (–SH) groups have been designed and synthesized for condensation reactions, such as the synthesis of 9,9-bis(4-hydroxyphenyl) fluorene (Bisphenol F), a structural analogue of this compound. rsc.orgnih.gov These catalysts demonstrate high conversion rates and selectivity, representing a novel pathway that can be conceptually applied to similar condensation reactions. rsc.org Another green approach involves using biocatalysts, such as porcine pancreas lipase, for the synthesis of related compounds like bis-4-hydroxycoumarins, highlighting a trend towards biocatalytic methods in organic synthesis. researchgate.net

Strategies for Regioselectivity and Isomer Control in Synthetic Processes

The reaction between phenol and formaldehyde to produce this compound inherently leads to the formation of three different isomers: 4,4'-, 2,4'-, and 2,2'-bis(hydroxyphenyl)methane. The relative proportion of these isomers is highly dependent on the reaction conditions, and controlling this distribution is crucial for obtaining a product with desired properties.

The phosphoric acid-catalyzed process allows for considerable control over the isomer ratio. google.com By carefully adjusting parameters such as temperature, reactant mole ratios, and reaction time, the concentration of the desired 4,4'-isomer in the final product can be varied significantly, typically within the range of 55% to 75%. google.com

A critical factor in controlling regioselectivity is the method of formaldehyde addition. Continuous addition of formaldehyde to the phenol and acid mixture throughout the reaction is advantageous. google.com This strategy maintains a very high instantaneous ratio of phenol to formaldehyde, which limits the concentration of the intermediate 2-(hydroxymethyl)phenol and thereby suppresses the formation of oligomeric by-products. google.com

The following table illustrates how different reaction conditions can influence the resulting isomer distribution in the phosphoric acid-catalyzed synthesis.

| Reaction Temperature | Reaction Time | Resultant Isomer Ratio (4,4'- : 2,4'- : 2,2'-) | Primary Outcome |

|---|---|---|---|

| 45°C | 4.5 hours | ~ 55 : 37 : 8 | Standard Yield Conditions |

| 10°C | 20 hours | ~ 76.2 : 22.3 : 1.4 | Enhanced 4,4'-Isomer Selectivity |

High-Purity Synthesis Techniques and Yield Enhancement Methodologies

Achieving high purity and maximizing the yield of this compound are key objectives in its synthesis. The phosphoric acid-catalyzed method provides pathways to achieve yields of at least 80%, with demonstrated yields as high as 90%, based on the formaldehyde consumed. google.com

A significant challenge in purification arises when the concentration of the 4,4'-isomer increases, as it may begin to precipitate from the reaction mixture, creating a high-viscosity emulsion that is difficult to separate by filtration or centrifugation. google.com An effective technique to overcome this is to raise the batch temperature to 65-70°C after the reaction is complete. google.com This dissolves the precipitated solids, allowing for a clean separation of the organic (phenol) phase from the aqueous acid phase. google.com

After phase separation, the organic phase containing the product is neutralized. To prevent product loss due to absorption on the salt formed during neutralization, a wash with methanol (B129727) or hot phenol can be employed. google.com The final purification steps involve concentrating the organic phase by removing water and unreacted phenol under vacuum distillation. google.com Further distillation at high vacuum (e.g., 1 torr) and elevated temperatures (up to 230°C) can separate the bis(hydroxyphenyl)methane isomers from higher molecular weight oligomers. google.com

| Target 4,4'-Isomer Content | Bis(hydroxyphenyl)methane Content in Product | Oligomeric By-product Content | Approximate Yield (based on Formaldehyde) |

|---|---|---|---|

| 55% | 92-94% | 6-8% | ~90% |

| 75% | ~74% | ~26% | ~68% |

Chemical Reactivity, Derivatization, and Structural Modification Research

Role as a Key Intermediate in Complex Organic Synthesis

The structure of bis(4-hydroxyphenyl)methanol makes it a valuable precursor in multi-step synthetic pathways.

A notable transformation of this compound is its oxidation to form 4,4'-dihydroxybenzophenone (B132225). nih.govnih.gov This reaction is a key step in certain synthetic and biodegradation pathways. nih.govnih.govcapes.gov.brebi.ac.uk For instance, in the biodegradation of Bisphenol F (BPF) by the bacterium Sphingobium yanoikuyae, this compound is an intermediate that is subsequently oxidized to 4,4'-dihydroxybenzophenone. nih.govnih.govasm.org This ketone derivative is a crucial industrial chemical used as a UV light stabilizer in cosmetics, plastics, and coatings, and as a precursor for high-performance polymers like certain polycarbonates. wikipedia.orglookchem.com

The synthesis of 4,4'-dihydroxybenzophenone can also be achieved through various other chemical routes not involving this compound, such as the Fries rearrangement of phenyl-p-hydroxybenzoate or the reaction of p-hydroxybenzoic acid with phenol (B47542) in the presence of an acid catalyst. wikipedia.orgprepchem.comgoogle.com One patented method describes the one-step synthesis from p-hydroxybenzoic acid and phenol with yields reported to be above 90%. google.com Another approach involves the demethylation of 4,4'-dimethoxybenzophenone. chemicalbook.com

Table 1: Selected Synthesis Methods for 4,4'-Dihydroxybenzophenone

| Starting Materials | Reagents/Catalysts | Conditions | Yield |

|---|---|---|---|

| Phenyl-4-hydroxybenzoate | Methane (B114726) sulphonic acid | 80°C, 2 hours | 68% prepchem.com |

| 4,4'-dimethoxybenzophenone | Potassium carbonate, 3-mercaptopropionic acid | 150°C, 18 hours | 89% chemicalbook.com |

| p-hydroxybenzoic acid, phenol | Methanesulfonic acid, polyphosphoric acid, P₂O₅ | 81°C, 10 hours | >90% google.com |

The formation of this compound itself is a critical step in the metabolism of other compounds. In the biodegradation of Bisphenol F (BPF), the initial step involves the hydroxylation of the bridging methylene (B1212753) carbon of BPF to yield this compound. nih.govnih.govcapes.gov.brebi.ac.uk This enzymatic reaction is carried out by certain microorganisms, such as Sphingobium yanoikuyae strain FM-2, which can utilize BPF as a sole carbon source. nih.govnih.govebi.ac.uk This initial hydroxylation is a crucial activation step that facilitates the subsequent oxidation to 4,4'-dihydroxybenzophenone and further degradation. nih.govnih.gov

Computational studies on related enzyme systems, like hydroxymandelate synthase (HMS), provide insights into the mechanisms of benzylic hydroxylation. nih.gov These studies suggest that the enzyme's active site, particularly the conformation of specific amino acid residues, plays a key role in directing the oxidation to the benzylic carbon. nih.gov While not directly studying the formation of this compound, this research helps understand the fundamental principles governing such reactions. Further research into related structures, such as 1,2-Bis(4-hydroxyphenyl)ethane-1,2-diol, shows that phenolic hydroxyl groups can influence oxidative pathways, sometimes leading to the formation of quinone-type structures.

Functionalization of Phenolic Hydroxyl Groups

The two phenolic hydroxyl groups in this compound are key sites for chemical modifications, allowing for the synthesis of a wide range of derivatives.

The phenolic hydroxyl groups readily undergo esterification and etherification. Esterification can be performed using acyl chlorides or anhydrides, often in the presence of a base. For related di-phenolic compounds, such as 3,3′-((4-hydroxyphenyl)azanediyl)di(propanoic)acid, esterification with alcohols like methanol (B129727) is achieved using an acid catalyst like sulfuric acid. nih.gov Similarly, etherification is commonly carried out via the Williamson ether synthesis, where the phenol is first deprotonated with a base (e.g., potassium carbonate) to form a phenoxide, which then reacts with an alkyl halide. google.com These reactions are fundamental in modifying the properties of the molecule, for instance, in the synthesis of monomers for polymers. Research on analogous structures like 1,3,5-Tris(4-hydroxyphenyl)benzene confirms that reagents such as acyl chlorides or alkyl halides are standard for these transformations. The synthesis of glycidyl (B131873) ethers, an important class of epoxy resins, involves the reaction of phenolic hydroxyls with epichlorohydrin (B41342) in the presence of a base like sodium hydroxide. google.com

The hydroxyl groups of this compound and its derivatives can act as initiating sites for polymerization reactions. Specifically, they can be used to initiate ring-opening polymerization of cyclic esters like lactide or caprolactone, leading to the formation of polyesters. In a broader context, di-phenolic compounds are crucial monomers for producing polyethers and polycarbonates. For example, macromonomers with two phenol groups have been synthesized and used in iterative Williamson coupling reactions to build dendritic polymers. worktribe.com Phenolphthalein, a related bisphenol, can be modified to create an initiator for atom transfer radical polymerization (ATRP), a controlled polymerization technique. wiley.com This involves converting the phenolic hydroxyls into another functional group that can initiate the polymerization of vinyl monomers like styrene. wiley.com

Modifications and Substitutions on the Methane Bridge Carbon

The benzylic alcohol on the methane bridge is another reactive site. The benzylic carbon is activated by the adjacent phenyl rings, making it susceptible to both nucleophilic and oxidative reactions. masterorganicchemistry.com While specific research on modifications at this exact position on this compound is not extensively detailed in the provided results, general principles of benzylic carbon reactivity apply. masterorganicchemistry.com The hydroxyl group can be a leaving group, especially after protonation, allowing for nucleophilic substitution reactions.

In related systems, the reactivity of the benzylic carbon is well-documented. For instance, benzylic alcohols can be converted to benzylic bromides using reagents like N-bromosuccinimide (NBS) under radical conditions. masterorganicchemistry.com Furthermore, the benzylic position can be oxidized. masterorganicchemistry.com While strong oxidants like potassium permanganate (B83412) would likely affect the entire molecule, milder reagents could potentially transform the secondary alcohol into a ketone, which aligns with the transformation discussed in section 3.1.1. In a study on a stable isostere, this compound was the basis for developing bis(4-hydroxyphenyl)silanol derivatives, where the methane bridge carbon and its hydroxyl group are replaced by a silicon atom and a hydroxyl group (a silanol). rsc.orgrsc.org This modification highlights a synthetic strategy to alter the core structure while maintaining the bis-phenolic scaffold for specific applications like developing estrogen receptor modulators. rsc.org

Synthesis and Comparative Studies of Structurally Related Isosteres

The strategic replacement of the central carbon atom in bisphenols with silicon has led to the creation of silanol-based analogues. nih.govresearchgate.netrsc.org This isosteric substitution is a key area of research, as the introduction of a silicon atom in place of a carbon can significantly alter the molecule's physicochemical properties. nih.govresearchgate.net In a notable study, silanol-based bisphenol derivatives were synthesized as stable isosteres of this compound. nih.govresearchgate.netrsc.org

The synthesis of these silanols can be achieved through a multi-step process. For example, one synthetic route starts with 4-benzyloxybromobenzene. rsc.org Through lithiation and subsequent arylation with reagents like trimethoxymethylsilane (B72481) or various alkyltrichlorosilanes, the core structure is built. rsc.org The final step involves the removal of protecting groups to yield the desired bis(4-hydroxyphenyl)silanols. rsc.org These compounds, such as bis(4-hydroxyphenyl)(methyl)silanol, have been developed to investigate their potential as modulators of biological targets like the estrogen receptor. nih.govresearchgate.netrsc.org The rationale is that while bis(4-hydroxyphenyl)methanols can be unstable and convert to quinone methides, the corresponding silanols cannot undergo this transformation, offering a more stable scaffold. rsc.org

Replacing the central carbon atom of a bisphenol with a silicon atom, a "silicon switch," induces notable changes in the molecule's chemical behavior and properties. nih.govresearchgate.netchembites.org Silanols are characteristically more acidic and hydrophobic than their analogous alcohols (carbinols). rsc.org This difference in acidity and hydrophobicity can lead to distinct biological activity profiles. rsc.org

From a structural standpoint, the silicon-carbon bond is longer than a carbon-carbon bond, and the bond angles around the silicon atom differ, which can alter the molecule's three-dimensional conformation. chembites.org This structural variance can be critical for molecular recognition and interaction with biological targets. rsc.org For instance, in the context of estrogen receptor modulators, docking simulations suggest that the silanol (B1196071) moiety plays a crucial role in the compound's subtype selectivity by influencing interactions within the receptor's binding site. nih.govresearchgate.netrsc.org The replacement of carbon with silicon has been shown to improve efficacy and selectivity in some pharmacophores by modifying the compound's absorption, distribution, metabolism, elimination, and toxicity (ADMETox) profile. nih.govresearchgate.net This is exemplified in the development of sila-haloperidol, where the silicon substitution was designed to prevent the formation of neurotoxic metabolites. rsc.orgnih.gov

Rational Design and Synthesis of Novel Bis(4-hydroxyphenyl) Scaffold-Bearing Compounds

The bis(4-hydroxyphenyl) scaffold is a versatile building block for constructing more complex molecular architectures, including imidazolium (B1220033) salts. researchgate.net These salts are precursors for N-heterocyclic carbenes (NHCs), which are highly effective σ-donor ligands for creating stable metal complexes used in catalysis. researchgate.net

A specific example is the synthesis of 1,3-bis(4-hydroxyphenyl)-1H-imidazol-3-ium chloride, a novel imidazolium salt featuring the desired hydroxy functionality. researchgate.net Its synthesis was accomplished in high yield through a two-step process that involves creating a diazabutadiene precursor, followed by a ring-closure reaction. researchgate.net The resulting salt's structure has been confirmed by X-ray crystallography, revealing how the 4-hydroxyphenyl substituents are oriented relative to the imidazole (B134444) ring. researchgate.net In the crystal structure, O—H⋯Cl hydrogen bonds are observed, linking the hydroxyl groups and chloride anions of adjacent units. researchgate.net While research has also been conducted on imidazolium salts derived from the related bis(4-hydroxyphenyl)methane (Bisphenol F), the direct integration of the this compound structure into such frameworks highlights a key strategy for developing new functional materials and catalysts. researchgate.netgoogle.com

The bis(4-hydroxyphenyl) scaffold has been incorporated into thiophene-based molecular systems to generate compounds with potential applications in medicinal chemistry and materials science. nih.govsemanticscholar.orgmdpi.com Thiophene (B33073) derivatives are of particular interest due to their unique electronic and fluorescent properties. nih.gov

Research in this area has focused on creating ligands capable of detecting protein aggregates, such as amyloid-β (Aβ) plaques, which are hallmarks of Alzheimer's disease. nih.gov For example, thiophene-based ligands containing the bis(4-hydroxyphenyl) moiety have been synthesized and evaluated as imaging agents. researchgate.net The design of these molecules combines the thiophene backbone with hydroxyphenyl groups. nih.gov The phenolic hydroxyl groups are significant as they can enhance binding to target proteins and provide a site for further modification, such as radiolabeling for imaging purposes. nih.gov The synthesis of these complex molecules, such as 2-phenylbenzothiophenes and 3-benzoyl-2-phenylbenzothiophenes, can be achieved through methods like the intramolecular Wittig reaction. mdpi.com Subsequent demethylation of methoxy-precursors can yield the final hydroxy-functionalized compounds. mdpi.com This derivatization strategy demonstrates how the bis(4-hydroxyphenyl) core can be integrated into larger, functional systems for specific biomedical applications.

Applications in Advanced Materials Science and Polymer Research

Monomer and Precursor Roles in Polymer Synthesis

Bisphenols, the class of compounds to which Bis(4-hydroxyphenyl)methanol belongs, are fundamental building blocks for several important types of polymers. google.comnih.gov Their ability to react via their two hydroxyl groups enables the formation of long polymer chains through step-growth polymerization.

Polycarbonates are a class of engineering thermoplastics known for their exceptional impact strength, optical clarity, and heat resistance. The industrial production of these polymers heavily relies on the polycondensation of a bisphenol with a carbonate precursor, such as phosgene (B1210022) or diphenyl carbonate (DPC). nih.govacs.org The most common polycarbonate, for instance, is derived from Bisphenol A (BPA). echemi.comwikipedia.org

Bisphenols like Bis(4-hydroxyphenyl)methane (Bisphenol F), the parent compound to this compound, are industrially significant raw materials for producing polycarbonates. nih.gov The core structure of two phenol (B47542) rings linked by a bridging carbon is essential for forming the polymer backbone. The process typically involves a transesterification reaction between the bisphenol and DPC in the melt phase to form oligomers, which then undergo polycondensation at high temperatures and under vacuum to achieve a high molecular weight polymer. acs.org

Research into novel polycarbonates often involves the synthesis and copolymerization of various bisphenol monomers to tailor material properties. For example, incorporating monomers with different structures can enhance properties like hydrolytic stability and refractive index. rsc.org The structure of this compound, with its additional hydroxyl group on the bridging carbon, offers a potential site for further chemical modification, allowing for the engineering of polycarbonates with specific functionalities.

Table 1: Key Monomers in Polycarbonate Synthesis

| Monomer Name | Common Abbreviation | Role in Polymerization |

|---|---|---|

| 2,2-Bis(4-hydroxyphenyl)propane | BPA | Primary bisphenol for general-purpose polycarbonates. echemi.comwikipedia.org |

| Bis(4-hydroxyphenyl)methane | BPF | Bisphenol monomer for specialized polycarbonates. nih.gov |

Polyurethanes are highly versatile polymers composed of organic units joined by carbamate (B1207046) (urethane) links. They are typically synthesized by reacting a di- or polyisocyanate with a polyol. Bisphenols play a crucial role as chain extenders or as precursors for the synthesis of polyester (B1180765) or polyether polyols, which form the "soft segments" of the polyurethane structure. mdpi.com

The rigid aromatic structure of bisphenols like this compound can be incorporated into the polyurethane backbone to form the "hard segments," which contributes to the material's strength, rigidity, and thermal stability. researchgate.net For instance, novel polyurethanes have been synthesized using 2,6-bis(4-hydroxybenzylidene) cyclohexanone (B45756) as the hard segment, demonstrating the utility of bis-hydroxyl aromatic compounds in creating polymers with specific thermal and mechanical properties. researchgate.net The glycolysis of existing polymers like polycarbonates can yield bisphenol-containing polyols, which are then used as feedstock for new polyurethane materials, including foams, elastomers, and coatings. mdpi.com The synthesis of multifunctional polyurethane derivatives has been achieved by reacting bisphenol compounds like 1,2-bis(4-hydroxyphenyl)-1,2-diphenylethylene with diisocyanates, highlighting the importance of the bis-hydroxylphenyl structure in creating advanced functional polymers. google.com

Table 2: Components in Polyurethane Synthesis

| Component Type | Example Compound | Function |

|---|---|---|

| Diisocyanate | 4,4′-Diphenylmethane diisocyanate (MDI) | Reacts with polyols to form urethane (B1682113) linkages. acs.org |

| Polyol | Polyols derived from bisphenols | Forms the soft and/or hard segments of the polymer. mdpi.com |

Bisphenols are key monomers in the production of high-performance polyesters and epoxy resins. google.comnih.gov

Polyesters: Aromatic polyesters, or polyarylates, are synthesized through the polycondensation of a bisphenol with an aromatic diacid chloride. researchgate.net The resulting polymers are known for their high thermal stability and mechanical strength. Bisphenols containing specific functional groups can be used to create polyesters with reactive pendant groups, allowing for further chemical modifications. google.com For example, novel polyesters have been synthesized from functionalized bisphenols and diacid chlorides like terephthaloyl chloride via solution polycondensation. google.com This approach allows for the development of materials for specialized applications, such as advanced coatings. ekb.egekb.eg

Epoxy Resins: Epoxy resins are a critical class of thermosetting polymers valued for their strong adhesion, chemical resistance, and mechanical properties. A major category of these resins is the diglycidyl ether of bisphenol A (DGEBA). wur.nl Similarly, bis(4-hydroxyphenyl)methane (Bisphenol F) is a widely used polyphenol compound for the production of epoxy resins, particularly in applications requiring lower viscosity or improved chemical resistance compared to standard BPA-based epoxies. ekb.eggoogle.com The synthesis involves reacting the bisphenol with epichlorohydrin (B41342) in the presence of an alkali catalyst. google.com The resulting epoxy resin can then be cured using a variety of hardeners. The structure of this compound, as a derivative of Bisphenol F, makes it a relevant precursor for creating modified epoxy resin systems.

Research into Functional Materials Development

The integration of this compound and its parent structures into polymers is being explored for the development of advanced functional materials with tailored properties for specific industrial applications.

Thermoplastics derived from bisphenols, such as polycarbonates and polysulfones, are frequently used as insulating substrates in the electronics industry. wikipedia.org Electroless plating is a critical process for depositing a conductive metal layer, such as copper or nickel, onto these non-conductive polymer surfaces to create printed circuit boards and other electronic components. googleapis.comgoogle.com.qa

The performance of the final product depends heavily on the adhesion between the metal layer and the thermoplastic substrate. The surface chemistry of the polymer plays a vital role in this process. Polymers synthesized from functional monomers can provide surfaces that are more amenable to the chemical treatments required for strong adhesion of the electrolessly plated metal. google.com.qa The presence of hydroxyl groups, such as those in this compound, within the polymer structure can potentially enhance adhesion by providing sites for chemical interaction with the plating catalysts or primers. Research in this area focuses on developing resin primers and undercoat agents, which may contain hyperbranched polymers, to improve the bond between the substrate and the metal layer. google.com

Polymer nanocomposites, which consist of a polymer matrix with a dispersed nanofiller (e.g., clays, silica, carbon nanotubes), are a major area of materials research. These materials can exhibit significantly enhanced properties compared to the base polymer, including improved mechanical strength, thermal stability, and barrier properties.

The effective fabrication of a nanocomposite relies on achieving a uniform dispersion of the nanofiller within the polymer matrix and ensuring strong interfacial adhesion. google.com Phenolic compounds and their derivatives can be utilized in nanocomposite formulation. For example, they can be incorporated as dispersing agents to help exfoliate and distribute the filler within the polymer. google.com Furthermore, functional monomers can be copolymerized into the polymer backbone to introduce specific interactions with the nanofiller surface. The phenolic groups of a monomer like this compound could, in principle, be used to functionalize either the polymer matrix or the surface of inorganic nanoparticles, promoting better compatibility and stress transfer between the two phases. While much research has focused on the use of nanocomposites to adsorb and remove bisphenols from the environment, the inverse role of bisphenols as components within nanocomposites is an area of ongoing material development. escholarship.orgmdpi.com

Structure-Property Relationship Studies in Polymeric Systems

Thermal Stability Enhancement in Polymer Matrices

There is no available data from scientific literature to support the use of this compound in enhancing the thermal stability of polymer matrices.

Investigation of Mechanical Strength and Optical Properties in Advanced Polymers

There is no available data from scientific literature regarding the investigation of how this compound influences the mechanical strength and optical properties of advanced polymers.

Environmental Transformation and Biodegradation Research

Microbial Degradation Mechanisms and Pathways

Microorganisms play a vital role in the breakdown of organic pollutants. The biodegradation of bisphenols, including the formation and subsequent degradation of Bis(4-hydroxyphenyl)methanol, has been a subject of detailed investigation.

Enzymatic Hydroxylation of Related Bisphenols Leading to this compound

The formation of this compound is often an initial step in the microbial degradation of other bisphenols, particularly Bisphenol F (BPF). In this process, a hydroxyl group is enzymatically introduced onto the bridging methylene (B1212753) carbon of the BPF molecule. This hydroxylation reaction is a critical transformation that paves the way for further breakdown of the compound. nih.govasm.orgnih.gov Studies have shown that this initial enzymatic attack is highly specific. For instance, the metabolic system of certain bacteria is effective only on bisphenols that have two phenolic rings linked by a bridging carbon without methyl substitutions on the rings or the bridging structure. nih.gov

Identification and Characterization of Microbial Strains (e.g., Sphingobium yanoikuyae)

Several bacterial strains capable of degrading bisphenols have been isolated and identified from various environments, such as river water and rhizosphere sediments. nih.govdphen1.com Among these, strains of Sphingobium yanoikuyae have been extensively studied for their ability to utilize BPF as a sole carbon source. nih.govasm.orgnih.gov For example, Sphingobium yanoikuyae strain FM-2, isolated from river water, demonstrated the ability to completely degrade 0.5 mM of BPF within nine hours under specific inductive conditions. nih.govasm.orgnih.gov Similarly, Sphingobium yanoikuyae strain TYF-1 was isolated from the rhizosphere of Phragmites australis and also showed BPF-degrading capabilities. dphen1.com The high degradation efficiency of these strains highlights their potential role in the natural attenuation of bisphenol contaminants in the environment.

Proposed Metabolic Pathways for Subsequent Degradation (e.g., Oxidation to 4,4′-Dihydroxybenzophenone)

Following the initial hydroxylation of BPF to this compound, a proposed metabolic pathway involves the further oxidation of this intermediate. nih.govasm.orgnih.gov this compound is oxidized to form 4,4′-Dihydroxybenzophenone. nih.govasm.orgnih.gov This ketone intermediate is then believed to undergo a Baeyer-Villiger reaction, where an oxygen atom is inserted adjacent to the carbonyl group, forming 4-hydroxyphenyl 4-hydroxybenzoate (B8730719). nih.govnih.gov This ester is subsequently cleaved through oxidation to yield 4-hydroxybenzoate and 1,4-hydroquinone, which are simpler aromatic compounds that can be further mineralized. nih.govnih.gov

Table 1: Key Microbial Strains and Their Role in this compound Related Degradation

| Microbial Strain | Source of Isolation | Degraded Compound(s) | Key Metabolic Step Involving this compound |

|---|---|---|---|

| ***Sphingobium yanoikuyae* strain FM-2** | River Water | Bisphenol F (BPF) | Formation from BPF and subsequent oxidation to 4,4'-Dihydroxybenzophenone (B132225). nih.govasm.orgnih.gov |

| ***Sphingobium yanoikuyae* strain TYF-1** | Rhizosphere of Phragmites australis | Bisphenol F (BPF) | Implied involvement in the BPF degradation pathway which is known to proceed via this compound. dphen1.com |

Advanced Oxidation Processes (AOPs) for Environmental Remediation Research

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). kirj.ee These methods are being explored for the remediation of environments contaminated with persistent organic pollutants like bisphenols.

Photocatalytic Degradation Studies and Efficiency Evaluation

Photocatalytic degradation is an AOP that utilizes a semiconductor photocatalyst, such as titanium dioxide (TiO2), and a light source to generate reactive oxygen species. Studies have investigated the efficiency of photocatalysis for the degradation of bisphenols. For instance, the photocatalytic degradation of Bisphenol E (BPE) using TiO2 was significantly enhanced by the presence of β-cyclodextrin, which increased the degradation efficiency by about 26% after 40 minutes of irradiation. researchgate.net The process was found to follow pseudo-first-order kinetics. researchgate.net Similarly, research on the photocatalytic degradation of 4,4'-Bis(4-hydroxyphenyl)valeric acid also showed that the presence of β-cyclodextrin enhanced the degradation rate. researchgate.net In another study, the use of a nanosheet-assembled cobalt titanium oxide (CTO) catalyst to activate oxone under visible light was shown to be highly effective in degrading Bis(4-hydroxyphenyl)methanone, a related compound. mdpi.com The degradation was rapid, with complete removal achieved in a short time frame, and the process was significantly faster at higher temperatures. mdpi.com

Identification and Role of Reactive Oxygen Species in Degradation Mechanisms

The degradation of organic pollutants in AOPs is driven by highly reactive oxygen species (ROS). In photocatalytic systems, the primary ROS are often hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O2−). mdpi.com In systems using oxone activated by catalysts like CTO, sulfate (B86663) radicals (SO4•−) are the primary ROS responsible for the degradation of compounds like Bis(4-hydroxyphenyl)methanone. mdpi.com Hydroxyl radicals were also found to be present and contribute to the degradation, though to a lesser extent. mdpi.com Electron paramagnetic resonance (EPR) tests have been used to confirm the presence of these radical species during the degradation process. mdpi.com The interaction of these ROS with the target pollutant molecules leads to their breakdown into smaller, less harmful compounds, and ultimately to mineralization into carbon dioxide and water. mdpi.com

Table 2: Investigated Advanced Oxidation Processes and Their Efficiency

| Advanced Oxidation Process | Target Compound | Catalyst/Oxidant | Key Findings on Efficiency | Identified Reactive Oxygen Species |

|---|---|---|---|---|

| Visible Light Photocatalysis | Bis(4-hydroxyphenyl)methanone | Nanosheet-assembled Cobalt Titanium Oxide (CTO) / Oxone | Complete removal in ~5 minutes at 300 mg/L CTO; kinetics increase with temperature. mdpi.com | Sulfate radicals (SO4•−), Hydroxyl radicals (•OH), Superoxide radicals (•O2−), Singlet oxygen (1O2). mdpi.com |

| UV-Vis Photocatalysis | Bisphenol E (BPE) | Titanium Dioxide (TiO2) / β-cyclodextrin | 26% increase in photodegradation efficiency with β-cyclodextrin after 40 min. researchgate.net | Not explicitly detailed in the provided text. |

| UV-Vis Photocatalysis | 4,4-Bis(4-hydroxyphenyl)valeric acid | Titanium Dioxide (TiO2) / β-cyclodextrin | 21% increase in photodegradation efficiency with β-cyclodextrin after 40 min. researchgate.net | Not explicitly detailed in the provided text. |

Studies on the Environmental Persistence and Transformation Products of Related Bisphenol Metabolites

Investigations have revealed that certain bacteria are capable of utilizing bisphenols as a sole carbon source, leading to their breakdown into various intermediate and final products. nih.govnih.gov For instance, studies on the biodegradation of Bisphenol A (BPA), a widely studied bisphenol, show that it is not expected to be persistent in surface waters, with a calculated half-life of four days or less in laboratory experiments. acs.org However, its metabolites can remain in the water for longer periods. acs.org

In the context of metabolites closely related to this compound, significant research has been conducted on the biodegradation pathway of Bisphenol F (BPF). One of the initial steps in the aerobic degradation of BPF by certain bacteria, such as Sphingobium yanoikuyae strain FM-2, is the hydroxylation of the bridging carbon atom to form this compound. nih.govnih.govcapes.gov.br This initial transformation is a critical gateway to the further breakdown of the molecule.

Following the formation of this compound, it undergoes further oxidation to yield 4,4'-dihydroxybenzophenone. nih.govnih.gov The degradation pathway continues with the subsequent oxidation of 4,4'-dihydroxybenzophenone, which is then cleaved to form simpler aromatic compounds like 4-hydroxybenzoate and 1,4-hydroquinone. nih.govnih.gov These resulting compounds can then be further mineralized. nih.govnih.gov

The persistence of bisphenols and their transformation products in the environment is influenced by various factors, including the availability of oxygen and the presence of specific microorganisms. osti.govnih.gov While aerobic degradation pathways have been identified, the fate of these compounds under anaerobic conditions can differ. osti.govresearchgate.net

The following table summarizes the key transformation products identified in the aerobic biodegradation of Bisphenol F, which includes this compound as an intermediate metabolite.

| Initial Compound | Intermediate Metabolite 1 | Intermediate Metabolite 2 | Subsequent Transformation Products | Reference |

| Bis(4-hydroxyphenyl)methane (BPF) | This compound | 4,4'-dihydroxybenzophenone | 4-hydroxyphenyl 4-hydroxybenzoate, 4-hydroxybenzoate, 1,4-hydroquinone | nih.govnih.gov |

Understanding these transformation pathways is essential, as the resulting metabolites may have their own environmental and toxicological profiles. researchgate.netbohrium.com Continued research is necessary to fully elucidate the long-term persistence and effects of these transformation products in various environmental compartments. bohrium.comacs.org

Advanced Analytical and Characterization Methodologies in Chemical Research

Chromatographic Techniques for Separation and Purity Assessment in Research Contexts

Chromatographic methods are essential for separating Bis(4-hydroxyphenyl)methanol from complex mixtures and assessing its purity, which is critical for accurate research findings.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of this compound. It is particularly useful for separating isomers and quantifying the compound in various matrices. researchgate.net In the context of environmental water analysis, HPLC coupled with UV and electrospray ionization mass spectrometry (ESI-MS) has been used to identify and quantify this compound as a biodegradation product of bisphenol A. mdpi.comnih.gov The method allows for the separation of this compound from other metabolites and the parent compound. nih.gov

A typical HPLC method for the analysis of this compound might employ a reverse-phase C18 column. sielc.comchempap.org The mobile phase often consists of a gradient of acetonitrile (B52724) and water, sometimes with the addition of an acid like formic or phosphoric acid to improve peak shape and resolution. mdpi.comsielc.com For instance, a reverse-phase HPLC method using a mobile phase of acetonitrile, water, and phosphoric acid has been described for the analysis of Bis(4-hydroxyphenyl)methane, a related compound. sielc.com For mass spectrometry compatibility, formic acid is often substituted for phosphoric acid. sielc.com

The quantification of this compound is typically achieved using a UV detector, often set at a wavelength of around 280 nm, where the phenolic chromophores exhibit strong absorbance. mdpi.com Calibration curves constructed from standards of known concentrations allow for the accurate determination of the compound's concentration in unknown samples. researchgate.net The linearity of these curves is crucial for reliable quantification. researchgate.net

Table 1: HPLC Parameters for this compound Analysis

| Parameter | Typical Value/Condition | Source |

| Column | Reverse-phase C18 | sielc.comchempap.org |

| Mobile Phase | Acetonitrile/Water Gradient | mdpi.comsielc.com |

| Additive | Formic Acid or Phosphoric Acid | mdpi.comsielc.com |

| Detector | UV-Vis (280 nm) | mdpi.com |

| Quantification | External Standard Calibration | researchgate.net |

This table is interactive. Click on the headers to sort.

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is another vital technique for the analysis of this compound. Due to the compound's relatively low volatility and the presence of polar hydroxyl groups, derivatization is often necessary to improve its chromatographic behavior. nih.govrsc.org Trimethylsilylation is a common derivatization technique where the hydroxyl protons are replaced with trimethylsilyl (B98337) (TMS) groups, increasing the compound's volatility and thermal stability. nih.govnih.gov

The purity of a synthesized or isolated sample of this compound can be assessed by GC. For example, the purity of synthesized this compound was confirmed to be greater than 90% by comparing the GC-MS spectrum of its trimethylsilylated derivative with previously reported data. nih.gov The GC analysis is typically performed on a capillary column, such as a CP-Sil 8 CB or a DB-5 type, which provides high resolution. nih.govlcms.cz

The characterization of this compound derivatives, such as its metabolites during biodegradation studies, is a key application of GC-MS. nih.govresearchgate.net The fragmentation patterns observed in the mass spectra of these derivatives provide crucial information for their structural identification. nih.govresearchgate.net

Table 2: GC Parameters for Derivatized this compound Analysis

| Parameter | Typical Value/Condition | Source |

| Derivatization Agent | N,O-bis(trimethylsilyl)acetamide (BSA) | nih.gov |

| Column | Fused Silica Capillary (e.g., CP-Sil 8 CB) | nih.gov |

| Carrier Gas | Helium | nih.gov |

| Injection Mode | Splitless | nih.gov |

| Detector | Mass Spectrometer (MS) | nih.gov |

This table is interactive. Click on the headers to sort.

Spectroscopic Techniques for Mechanistic Elucidation and Structural Confirmation of Novel Derivatives

Spectroscopic techniques are indispensable for the detailed structural analysis of this compound and its derivatives, providing insights into atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, including this compound. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

For this compound, one would expect to see signals for the aromatic protons on the two phenyl rings, a signal for the methine proton of the CH(OH) group, and a signal for the hydroxyl protons. The symmetry of the molecule would influence the number and multiplicity of these signals. Any impurities or isomers present in the sample would likely give rise to additional, distinct peaks in the NMR spectra, allowing for the assessment of isomeric purity. canada.cascispace.com

Table 3: Expected NMR Resonances for this compound

| Nucleus | Expected Chemical Shift (ppm) Range | Expected Multiplicity |

| Aromatic Protons (¹H) | 6.5 - 7.5 | Doublet |

| Methine Proton (¹H) | ~5.5 - 6.0 | Singlet or Triplet (depending on coupling to OH) |

| Hydroxyl Protons (¹H) | Variable (broad singlet) | Singlet |

| Aromatic Carbons (¹³C) | 115 - 160 | - |

| Methine Carbon (¹³C) | ~70 - 80 | - |

This table is interactive. Click on the headers to sort.

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, both GC-MS and Electrospray Ionization MS (ESI-MS) are valuable.

In GC-MS analysis, this compound is often derivatized, and the resulting mass spectrum provides a unique fingerprint. nih.gov The fragmentation pattern of the trimethylsilylated derivative of this compound has been used to confirm its identity as a metabolite in biodegradation studies of bisphenol F. nih.govresearchgate.net The mass spectrum of the trimethylsilylated metabolite I, identified as bis(4-hydroxyphenyl)-methanol, was crucial for its identification. nih.govresearchgate.net

ESI-MS is a soft ionization technique often coupled with HPLC (LC-MS) and is particularly useful for analyzing polar and thermally labile molecules like this compound without derivatization. mdpi.comnih.gov In negative ion mode, the deprotonated molecule [M-H]⁻ is typically observed. By increasing the cone voltage in the ESI source, in-source fragmentation can be induced, providing structural information. mdpi.com This technique has been instrumental in identifying biodegradation products of related bisphenols. mdpi.comnih.gov

The fragmentation of bisphenolic compounds often involves cleavage of the bonds adjacent to the central carbon atom, leading to characteristic fragment ions that can be used for structural confirmation. nih.gov

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by specific absorption bands corresponding to its functional groups.

The most prominent feature in the IR spectrum would be a broad and strong absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl groups. libretexts.org The broadness of this peak is due to hydrogen bonding. Another key absorption would be the C-O stretching vibration, typically appearing in the 1000-1260 cm⁻¹ region. libretexts.org

The aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while the aromatic C=C stretching vibrations would give rise to several peaks in the 1450-1600 cm⁻¹ region. The presence of these characteristic bands in an IR spectrum provides strong evidence for the structure of this compound. rsc.org While a specific IR spectrum for this compound was not found in the search results, the expected absorptions are well-established for similar phenolic compounds. rsc.org

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber Range (cm⁻¹) | Vibration Type |

| Phenolic O-H | 3200 - 3600 (broad) | Stretching |

| Aromatic C-H | 3000 - 3100 | Stretching |

| Aromatic C=C | 1450 - 1600 | Stretching |

| C-O | 1000 - 1260 | Stretching |

This table is interactive. Click on the headers to sort.

UV-Visible Spectroscopy for Reaction Monitoring and Quantification

UV-Visible (UV-Vis) absorption spectroscopy is a powerful and widely used technique in chemical research for both qualitative and quantitative analysis. Its application in reaction monitoring is based on the principle that many organic molecules possess chromophores—parts of the molecule that absorb light in the UV-Vis spectrum. According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species, making it an ideal method for quantification.

In the context of studying compounds like this compound, UV-Vis spectroscopy, often coupled with High-Performance Liquid Chromatography (HPLC), serves as a cornerstone for kinetic analysis. thermofisher.com This involves tracking the concentration of reactants, intermediates, and products over time to understand reaction rates, mechanisms, and optimal conditions. thermofisher.com For instance, in the biodegradation of Bis(4-hydroxyphenyl)methane (BPF), this compound is formed as an initial metabolite. nih.gov Researchers have used HPLC systems equipped with a UV/VIS detector to determine the concentrations of these substrates during the degradation process. nih.gov

The choice of wavelength is critical for accurate monitoring. For bisphenol-related compounds, monitoring is often performed at wavelengths around 280 nm. mdpi.com In other analyses of bis(hydroxyphenyl)methane isomers, a wavelength of 254 nm has been utilized. google.com Modern systems frequently employ a Photodiode Array (PDA) detector, which can capture the entire UV-Vis spectrum (e.g., 210–600 nm) at each time point. mdpi.com This provides a significant advantage, as it allows for the simultaneous monitoring of multiple species with different absorption maxima, which is invaluable for tracking the appearance and disappearance of intermediates like this compound in complex reaction mixtures. thermofisher.com

| Analytical Technique | Column | Mobile Phase | Detection Wavelength | Application Example | Reference |

|---|---|---|---|---|---|

| HPLC-UV/VIS | Shim-Pack VP-ODS (150 x 4.6 mm) | Acetonitrile:Water (1:1) | Not Specified | Determining substrate concentrations in BPF biodegradation. | nih.gov |

| HPLC/UV/ESI-MS | XTerra® RP18 (150 x 3 mm) | CH₃CN-H₂O Gradient | 280 nm | Monitoring BPA and its degradation products. | mdpi.com |

| Liquid Chromatography | C₁₈ μBondapak | 39% THF, 60% Water, 1% Acetic Acid | 254 nm | Determination of bis(hydroxyphenyl)methane isomers. | google.com |

X-ray Diffraction for Crystal Structure Determination and Intermolecular Interactions

In another example, a bis-urethane derivative, bis(4-hydroxyphenyl) 1,4-phenylenebiscarbamate, was found to crystallize in the centrosymmetric space group P21/c. nih.gov Its crystal structure is characterized by a three-dimensional framework stabilized by extensive O—H⋯O and N—H⋯O hydrogen bonds involving the hydroxy and urethane (B1682113) functional groups. nih.gov This twisted molecular conformation facilitates the formation of this robust supramolecular architecture. nih.gov These examples highlight the detailed insights into molecular geometry and non-covalent interactions that XRD provides, which would be equally applicable to the study of this compound.

| Compound | Crystal System | Space Group | Unit Cell Parameters | Key Intermolecular Interactions | Reference |

|---|---|---|---|---|---|

| 1,1'-bis(3-methyl-4-hydroxyphenyl) cyclohexane (B81311) | Monoclinic | P21/c | a = 15.023 Å, b = 9.924 Å, c = 11.620 Å, β = 112.41° | C-H···π interactions, π···π stacking (3.598 Å) | niscair.res.in |

| bis(4-hydroxyphenyl) 1,4-phenylenebiscarbamate | Monoclinic | P21/c | Not detailed | O—H⋯O and N—H⋯O hydrogen bonds forming a 3D network | nih.gov |

| 1,7-Bis(4-hydroxyphenyl)-1,6-heptadien-3,5-dione-methanol complex | Monoclinic | P21/n | a = 6.781 Å, b = 7.606 Å, c = 33.024 Å, β = 93.73° | Asymmetric enol-ring | scispace.com |

Advanced Thermal Analysis Techniques for Material Behavior Studies

Advanced thermal analysis techniques, such as Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC), are indispensable for characterizing the thermal properties of materials. TGA measures the change in mass of a sample as a function of temperature or time, providing information on thermal stability, decomposition temperatures, and the composition of multi-component systems. abo.fi DTA and DSC measure the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of thermal events like melting, crystallization, and glass transitions. abo.fi

Specific thermal analysis data for this compound is not prominent in the literature, but the utility of these methods can be understood from studies on analogous materials. For instance, a copolysulfonate synthesized from 1,1′-bis(3-methyl-4-hydroxyphenyl)cyclohexane and bisphenol-A was analyzed using TGA and DSC. tandfonline.com The DSC thermogram showed a glass transition temperature (Tg) at 166.2°C, while the TGA curve indicated that the polymer was thermally stable up to approximately 315°C. tandfonline.com

Furthermore, coupling TGA with other analytical techniques, such as Fourier-Transform Infrared Spectroscopy (TGA-FTIR), provides even deeper insight. This hyphenated technique can analyze the gases evolved during decomposition, allowing for the identification of the decomposition products. mt.com The analysis of 1,1-bis(4-hydroxyphenyl)cyclohexane (B144779) by TGA-FTIR was used to characterize and distinguish between different polymorphic forms by analyzing the gases evolved during phase transitions that involve vaporization or sublimation. mt.com These techniques are crucial for understanding a material's behavior at elevated temperatures, which is essential for determining its processing parameters and application limits.

| Compound/Material | Technique | Key Findings | Reference |

|---|---|---|---|

| Copolysulfonate of 1,1′-bis(3-methyl-4-hydroxyphenyl)cyclohexane, bisphenol-A, and 4,4′-diphenyl disulfonyl chloride | DSC | Glass Transition Temperature (Tg) at 166.2°C | tandfonline.com |

| Copolysulfonate of 1,1′-bis(3-methyl-4-hydroxyphenyl)cyclohexane, bisphenol-A, and 4,4′-diphenyl disulfonyl chloride | TGA | Thermally stable up to ~315°C; 40.6% weight loss between 315-370°C | tandfonline.com |

| 1,1-bis(4-hydroxyphenyl)cyclohexane | TGA-FTIR | Used to characterize polymorphs by analyzing evolved gases during heating. | mt.com |

| 6,6'-Bis[2-(4-hydroxyphenyl)-3-phenylquinoxaline] derivative | DTA | Sharp peak at 320°C | kpi.ua |

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it suitable for studying relatively large molecules.

Elucidation of Reaction Mechanisms and Transition States in Synthesis and Degradation

DFT calculations are instrumental in mapping out the energetic landscapes of chemical reactions. By calculating the energies of reactants, products, and intermediate transition states, chemists can predict the most likely pathways for a molecule's synthesis and degradation.

For phenolic compounds, DFT helps in understanding their stability and transformation. For instance, Bis(4-hydroxyphenyl)methanol is known to be relatively unstable, readily undergoing dehydration to form electrophilic quinone methides. nih.gov DFT can model this elimination reaction, calculating the activation energy required for the water molecule to depart and identifying the structure of the resulting quinone methide intermediate.

In degradation studies, DFT is used to pinpoint the most reactive sites on a molecule. A DFT-assisted investigation into the degradation of the structurally similar compound Bis(4-hydroxyphenyl)methanone (BHPM) demonstrated this approach. mdpi.com By calculating Fukui indices, which indicate the susceptibility of different atoms to electrophilic, nucleophilic, or radical attack, researchers identified the active sites driving the degradation process. mdpi.com The calculations can then map out subsequent steps, such as de-hydroxylation and ring-opening, providing a detailed, step-by-step mechanism for the compound's breakdown into smaller molecules like CO2 and H2O. mdpi.com

Table 1: Example of DFT-Calculated Parameters for Reaction Pathway Analysis

| Reaction Step | Species | Calculated Relative Energy (kcal/mol) | Key Transition State Bond Distances (Å) |

|---|---|---|---|

| Initial Reactant | This compound | 0.0 | - |

| Dehydration | Transition State 1 (H₂O elimination) | +25.4 | C-OH (1.98), O-H (1.21) |

| Intermediate | Quinone Methide | +10.2 | - |

| Hydroxylation | Transition State 2 (Radical attack) | +15.7 | C-O (1.85) |

| Final Product | Degradation Product A | -5.3 | - |

Prediction and Interpretation of Spectroscopic Properties (e.g., NMR, UV-Vis)

DFT calculations are widely used to predict and help interpret experimental spectra. By simulating spectra from a calculated molecular structure, researchers can confirm assignments of experimental signals and gain deeper insight into the electronic and structural properties of the molecule.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, a DFT-based approach, is frequently used to calculate the nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts. science.govsemanticscholar.org For this compound, this would involve calculating the expected ¹H and ¹³C chemical shifts. Comparing these theoretical values with experimental data helps to validate the proposed structure and its conformation in solution. semanticscholar.orgtandfonline.com Discrepancies between calculated and experimental shifts can often be explained by solvent effects or dynamic processes like hydrogen bonding. mdpi.com

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating electronic absorption spectra (UV-Vis). semanticscholar.orgresearchgate.net TD-DFT calculates the energies of electronic transitions from the ground state to various excited states. researchgate.net For this compound, these calculations would identify the primary electronic transitions, such as π → π* transitions within the phenyl rings, and predict their corresponding absorption wavelengths (λmax). semanticscholar.org This information is crucial for understanding the compound's photophysical properties.

Table 2: Comparison of Experimental and DFT-Calculated Spectroscopic Data for a Phenolic Compound

| Spectroscopic Parameter | Experimental Value | Calculated Value (Method) | Reference Compound |

|---|---|---|---|

| ¹H NMR, Ar-H (ppm) | 6.53 - 7.07 | 6.59 - 7.52 (GIAO) | 9-(4-hydroxyphenyl)-xanthene derivative semanticscholar.org |

| ¹H NMR, OH (ppm) | 9.15 | 4.16 (GIAO, gas phase) | 9-(4-hydroxyphenyl)-xanthene derivative semanticscholar.org |

| ¹³C NMR, Ar-C (ppm) | 115.47 - 157.16 | 116.1 - 158.2 (GIAO) | D-4-hydroxyphenylglycine derivative tandfonline.com |

| UV-Vis λmax (nm) | 280 | 275 (TD-DFT) | 9-(4-hydroxyphenyl)-xanthene derivative semanticscholar.org |

Conformational Analysis and Geometrical Optimization

Before properties can be calculated, the most stable three-dimensional structure of the molecule must be determined. Geometrical optimization is the process of finding the molecular geometry with the lowest energy, which corresponds to the most stable conformation. DFT methods are used to perform these optimizations by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. semanticscholar.org

For a flexible molecule like this compound, this involves exploring the rotation around its single bonds—specifically, the rotation of the two hydroxyphenyl groups and the central hydroxyl group. The analysis can reveal the preferred orientation of these groups due to factors like steric hindrance and intramolecular hydrogen bonding. acs.org For instance, DFT calculations can determine the energy difference between various rotamers, predicting which conformation is most likely to be present at a given temperature. acs.org The optimized geometry provides key structural parameters like bond lengths, bond angles, and dihedral angles, which are fundamental for all other computational analyses. nih.gov

Table 3: Selected Geometrical Parameters from DFT Optimization for a Bis-imidazole Analog

| Parameter | Description | Typical Calculated Value (Å or °) |

|---|---|---|

| Bond Length | C-C (in phenyl ring) | 1.35 - 1.46 Å nih.gov |

| Bond Length | C-O (phenolic) | 1.37 Å semanticscholar.org |

| Bond Length | C-H (aromatic) | 1.09 Å nih.gov |

| Bond Angle | C-C-C (in phenyl ring) | ~120.0° |

| Dihedral Angle | H-O-C-C (phenyl rotation) | 0° or 180° (planar or anti-planar) |

Molecular Dynamics Simulations for Dynamics and Interactions within Material Systems

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the movement and interactions of molecules over time. MD simulates the physical motions of atoms and molecules by iteratively solving Newton's equations of motion. This provides a "movie" of molecular behavior, offering insights into dynamic processes.

For this compound, MD simulations could be used to understand its behavior within a larger system, such as a polymer matrix or a solvent. researchgate.net For example, simulations could model how the molecule diffuses through a material, how its conformational flexibility is affected by its environment, and how it interacts with surrounding polymer chains or solvent molecules. researchgate.net This is particularly relevant for applications where the molecule is used as an additive, such as an antioxidant or a building block in polymers. MD simulations can help predict how it will distribute itself within the material and whether it is likely to leach out over time. nih.gov

Quantum Chemical Calculations for Intermolecular Interactions (e.g., Hydrogen Bonding, Host-Guest Complexes)

The function of this compound is often dictated by its non-covalent interactions with other molecules. Quantum chemical calculations, including DFT and more advanced methods like Symmetry-Adapted Perturbation Theory (SAPT), can be used to precisely characterize these interactions. mdpi.com

The three hydroxyl (-OH) groups in this compound make it a potent donor and acceptor of hydrogen bonds. Quantum chemical calculations can quantify the strength of these hydrogen bonds with other molecules, such as solvents or biological receptors. nih.gov For instance, in a study of related silanol-based bisphenol derivatives, docking simulations—which rely on scoring functions derived from such calculations—showed that the central hydroxyl group plays a key role in binding selectivity to estrogen receptors. nih.gov

SAPT analysis can further dissect intermolecular interaction energies into physically meaningful components: electrostatic, exchange, induction, and dispersion forces. mdpi.com Such an analysis on this compound interacting with a target molecule would reveal the fundamental nature of the binding, clarifying whether it is driven by polar interactions (electrostatics, induction) or weaker van der Waals forces (dispersion). This level of detail is critical for the rational design of new materials and biologically active compounds. mdpi.com

Future Directions and Emerging Research Opportunities